molecular formula C11H12O3 B1322875 4-(1,3-Dioxan-2-YL)benzaldehyde CAS No. 81172-92-1

4-(1,3-Dioxan-2-YL)benzaldehyde

Cat. No. B1322875
CAS RN: 81172-92-1
M. Wt: 192.21 g/mol
InChI Key: SDUIMUSDSWDYOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzaldehyde derivatives often involves multi-step reactions with protection and deprotection strategies. For instance, the regioselective protection of the hydroxyl group of 3,4-dihydroxybenzaldehyde was achieved using various protecting groups, yielding between 67-75% . Another study presented a scalable preparation method for 4-benzyloxyl-2-hydroxyl benzaldehyde with a total yield of 52% . These methods highlight the importance of protecting group strategies in the synthesis of complex benzaldehyde derivatives.

Molecular Structure Analysis

Quantum chemical studies, including density functional theory (DFT) calculations, are commonly used to analyze the molecular structure and interactions of benzaldehyde derivatives. For example, a combined experimental and quantum chemical study was conducted on 4-(benzyloxy)benzaldehyde thiosemicarbazone, revealing details about its dimer formation and intramolecular interactions . Similarly, the crystal structure of a complex benzaldehyde derivative was determined, providing insights into the arrangement of atoms and the geometry of the molecule .

Chemical Reactions Analysis

Benzaldehyde derivatives can participate in various chemical reactions, forming new compounds with different properties. The synthesis of metal complexes using benzaldehyde derivatives as ligands was described, indicating the ability of these compounds to coordinate with metals and form stable complexes . Another study reported the condensation reaction of a benzaldehyde derivative with 2-methylbenzimidazole, yielding a product with a 75.2% yield under optimized conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. For instance, the emissive properties of a simple organic crystal based on a benzaldehyde derivative were studied, showing efficient and pure emission due to its rigid structure and intramolecular hydrogen bonds . The optical properties of metal complexes derived from benzaldehyde were also investigated, revealing information about their electronic transitions and energy gaps .

Scientific Research Applications

Application in Organic Synthesis

  • Scientific Field : Organic Chemistry
  • Summary of the Application : “4-(1,3-Dioxan-2-YL)benzaldehyde” is a chemical compound used in organic synthesis . It is often used as a building block in the synthesis of more complex organic molecules .
  • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed. Typically, it would be used in a reaction with other organic compounds under controlled conditions of temperature and pressure .
  • Results or Outcomes : The outcomes of these syntheses are highly dependent on the specific reactions being performed. In general, the use of “4-(1,3-Dioxan-2-YL)benzaldehyde” can enable the synthesis of a wide variety of complex organic molecules .

Application in Glycerol Acetalization

  • Scientific Field : Catalysis
  • Summary of the Application : “4-(1,3-Dioxan-2-YL)benzaldehyde” has been used in the condensation of benzaldehyde with glycerol for the production of cyclic acetals .
  • Methods of Application : The reaction was catalyzed by tungstophosphoric acid supported on silica-coated magnetite nanoparticles . The effect of glycerol/benzaldehyde molar ratio, temperature, and catalyst amount on glycerol conversion and the selectivity in main reaction products was studied .
  • Results or Outcomes : The optimal parameters were determined to be 120 °C, 1:1.15 glycerol: benzaldehyde, 5% catalyst, for a glycerol conversion of 85.95% and cyclic acetals yield of 78.36% .

Application in Fluorescent Dyes

  • Scientific Field : Photophysics
  • Summary of the Application : “4-(1,3-Dioxan-2-YL)benzaldehyde” has been used in the synthesis of new BODIPY dyes substituted by 2-phenyl benzimidazole units .
  • Methods of Application : The synthesis and photophysical characteristics of these dyes were analyzed. The absorption and fluorescence profiles in THF media were investigated experimentally, followed by density functional theory (DFT) calculations to clarify photophysical features .
  • Results or Outcomes : The benzimidazole-BODIPYs exhibited photodynamic activity ranging from 7% to 11%, determined by a comparative method . These compounds have shown to maintain their stability thermally in a non-reactive/inert environment up to temperatures surpassing 300 °C .

Application in Food Flavoring and Industrial Solvent

  • Scientific Field : Food Science and Industrial Chemistry
  • Summary of the Application : “4-(1,3-Dioxan-2-YL)benzaldehyde” could potentially be used as a commercial food flavorant or industrial solvent . It is commonly employed in the synthesis of other organic compounds, ranging from pharmaceuticals to plastic additives .
  • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed. Typically, it would be used in a reaction with other organic compounds under controlled conditions of temperature and pressure .
  • Results or Outcomes : The outcomes of these syntheses are highly dependent on the specific reactions being performed. In general, the use of “4-(1,3-Dioxan-2-YL)benzaldehyde” can enable the synthesis of a wide variety of complex organic molecules .

Application in Antibacterial and Anti-Biofilm Agents

  • Scientific Field : Biomedical Research
  • Summary of the Application : “4-(1,3-Dioxan-2-YL)benzaldehyde” has been used in the synthesis of new BODIPY dyes substituted by 2-phenyl benzimidazole units . These compounds have the potential to function as antibacterial and anti-biofilm agents when used in concentrations ranging from 0.5 to 2.0 mg/mL .
  • Methods of Application : The synthesis and photophysical characteristics of these dyes were analyzed. The absorption and fluorescence profiles in THF media were investigated experimentally, followed by density functional theory (DFT) calculations to clarify photophysical features .
  • Results or Outcomes : The benzimidazole-BODIPYs exhibited photodynamic activity ranging from 7% to 11%, determined by a comparative method . These compounds have shown to maintain their stability thermally in a non-reactive/inert environment up to temperatures surpassing 300 °C .

properties

IUPAC Name

4-(1,3-dioxan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-8-9-2-4-10(5-3-9)11-13-6-1-7-14-11/h2-5,8,11H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUIMUSDSWDYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630368
Record name 4-(1,3-Dioxan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Dioxan-2-YL)benzaldehyde

CAS RN

81172-92-1
Record name 4-(1,3-Dioxan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-Dioxan-2-YL)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(1,3-Dioxan-2-YL)benzaldehyde
Reactant of Route 3
4-(1,3-Dioxan-2-YL)benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-(1,3-Dioxan-2-YL)benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-(1,3-Dioxan-2-YL)benzaldehyde
Reactant of Route 6
4-(1,3-Dioxan-2-YL)benzaldehyde

Citations

For This Compound
5
Citations
M Bhanuchandra, MR Kuram… - The Journal of Organic …, 2013 - ACS Publications
The reaction between readily accessible pyrazole and propargyl acetates in the presence of Ag(I) catalyst yielded a new class of (E)-allyl-gem-dipyrazole scorpionate ligands: 1-aryl-2-N…
Number of citations: 26 pubs.acs.org
ZL Shen, K Sommer, P Knochel - Synthesis, 2015 - thieme-connect.com
We report an efficient method for the preparation of aryllithium and zinc reagents from inexpensive and readily available aryl chlorides by using lithium 4,4′-di-tert-butylbiphenylide (…
Number of citations: 13 www.thieme-connect.com
DY Ong, S Chiba - Synthesis, 2020 - thieme-connect.com
A new protocol for the controlled reduction of nitriles to aldehydes was developed using a combination of sodium hydride and zinc chloride. The iminyl zinc intermediates derived from …
Number of citations: 12 www.thieme-connect.com
Z Shen - 2015 - edoc.ub.uni-muenchen.de
The preparation of organolithiums is an important synthetic transformation since these highly reactive organometallics react with a broad range of electrophiles. 1 The direct insertion of …
Number of citations: 4 edoc.ub.uni-muenchen.de
Y Qian, B Yang, Y Shen, Q Du, L Lin, J Lin… - Sensors and Actuators B …, 2013 - Elsevier
We report a sensitive and selective fluorescent probe SFP-BC for hydrogen sulfide detection based on BODIPY–coumarin platform. SFP-BC shows a significant emission increase in the …
Number of citations: 46 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.